molecular formula C13H18BrN3O2 B1489635 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine CAS No. 2138286-73-2

1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine

Cat. No.: B1489635
CAS No.: 2138286-73-2
M. Wt: 328.2 g/mol
InChI Key: YEONMZIFGQOTGS-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is a chemical compound characterized by its bromine and nitro functional groups attached to a benzyl ring, which is further connected to a piperazine ring with an ethyl substituent

Synthetic Routes and Reaction Conditions:

  • Bromination and Nitration: The synthesis of this compound typically begins with the bromination of benzene to form 2-bromobenzene, followed by nitration to introduce the nitro group at the meta position, resulting in 2-bromo-5-nitrobenzene.

  • Piperazine Formation: The bromo-nitrobenzene is then reacted with ethyl piperazine to form the final compound through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of 1-(2-bromo-5-aminobenzyl)-4-ethylpiperazine.

  • Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) are used, often with elevated temperatures.

Major Products Formed:

  • Nitroso Compounds: Resulting from the oxidation of the nitro group.

  • Amines: Formed by the reduction of the nitro group.

  • Substituted Bromobenzene Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of bromine and nitro groups with biological macromolecules.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine exerts its effects depends on its molecular targets and pathways. The bromine and nitro groups can interact with various biological targets, such as enzymes and receptors, leading to specific biochemical reactions. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-nitrobenzyl)-4-ethylpiperazine: Similar structure but with the nitro group at a different position on the benzene ring.

  • 1-(2-Bromo-5-nitrobenzyl)-3-ethylpiperazine: Similar structure but with the ethyl group at a different position on the piperazine ring.

Uniqueness: 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2-bromo-5-nitrophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-2-15-5-7-16(8-6-15)10-11-9-12(17(18)19)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEONMZIFGQOTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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